molecular formula C50H54BF2N9O7S B10771109 Xac-BY630

Xac-BY630

Katalognummer: B10771109
Molekulargewicht: 973.9 g/mol
InChI-Schlüssel: UTTCRXDXTRTMKH-ZXOXUTKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xac-BY630 is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), engineered for research into oncology and neurodegenerative diseases. Its primary mechanism of action involves the specific blockade of HDAC6's tubulin deacetylase activity, leading to a pronounced accumulation of acetylated α-tubulin without significantly affecting histone acetylation levels. This selectivity profile minimizes off-target effects and makes it an exceptional chemical tool for dissecting the non-histone roles of HDACs in cellular processes.

Eigenschaften

Molekularformel

C50H54BF2N9O7S

Molekulargewicht

973.9 g/mol

IUPAC-Name

6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide

InChI

InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31?

InChI-Schlüssel

UTTCRXDXTRTMKH-ZXOXUTKXSA-N

Isomerische SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Kanonische SMILES

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Reagents

  • Primary amine source : Xanthine amine congener (XAC) with a free primary amine group.

  • Fluorophore : BODIPY 630/650-X succinimidyl ester (Molecular Probes/Invitrogen).

  • Solvent : N,N-Dimethylformamide (DMF) or DMF/water mixtures.

  • Coupling agent : No additional catalysts required; the reaction proceeds via nucleophilic acyl substitution.

Key Reaction Parameters:

ParameterValueSource
Molar ratio (XAC:BODIPY)1:1 to 1:1.2
Reaction time2–4 hours
TemperatureRoom temperature (22°C)
Yield (crude product)70–85%

Mechanistic Insights

The primary amine of XAC attacks the electrophilic carbonyl of the succinimidyl ester, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond. DMF acts as both solvent and reactant in some protocols, generating dimethylamine in situ to facilitate coupling.

Purification and Structural Validation

Chromatographic Purification

  • Method : Reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column : C8 or C18 stationary phase.

  • Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Purity : >99% after HPLC.

Purification Outcomes:

PropertyValueSource
Retention time (HPLC)12–15 minutes
Mass (ESI-MS)m/z 974.3998 (calculated: 974.4006)
Purity (HPLC-UV)>99%

Spectroscopic Characterization

  • Excitation/Emission : λ<sub>ex</sub> 636 nm, λ<sub>em</sub> 651 nm.

  • Emission lifetime : 5.1 ± 0.5 ns.

  • 1H-NMR : Confirmed absence of free NHS and unreacted XAC.

Pharmacological Validation

Receptor Binding Affinity

XAC-BY630 retains antagonist activity against A<sub>1</sub>-adenosine receptors (A<sub>1</sub>AR):

AssaypK<sub>b</sub> ValueSource
cAMP inhibition6.7 ± 0.2
Inositol phosphate assay6.5 ± 0.3

Fluorescence Correlation Spectroscopy (FCS)

  • Diffusion time (τ<sub>D</sub>) : 17 ms (ligand-receptor complex) vs. 62 μs (free ligand).

  • Specificity : Binding reduced by 80% with 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a selective A<sub>1</sub>AR antagonist.

Comparative Analysis of Linker Modifications

Alternative derivatives like CA200645 (XAC with a polyamide-BODIPY linker) show distinct pharmacological profiles:

PropertyXAC-BY630CA200645Source
Linker length6 atoms12 atoms
A<sub>1</sub>AR K<sub>i</sub>6.7 nM2.1 nM
Fluorescence intensity+++++++

Challenges and Optimizations

Solvent Compatibility

  • DMF decomposition : Prolonged reaction times (>6 hours) lead to dimethylamine generation, requiring strict temperature control.

  • Alternative solvents : N-Methylpyrrolidone (NMP) tested but resulted in lower yields (55–60%).

Applications in Live-Cell Imaging

  • Confocal microscopy : Membrane-localized fluorescence in CHO-A<sub>1</sub> cells.

  • Single-molecule tracking : Resolves ligand-receptor complex diffusion in lipid rafts .

Wissenschaftliche Forschungsanwendungen

Quantification of Ligand-Receptor Interactions

XAC-BY630 has been utilized to quantify ligand-receptor binding at a single-cell level using fluorescence correlation spectroscopy (FCS). This technique allows researchers to measure the diffusion and binding kinetics of XAC-BY630 to the A1 adenosine receptor (A1-AR) with high precision.

Key Findings:

  • Binding Affinity: XAC-BY630 acts as a competitive antagonist with a log affinity constant (pKbpK_b) of 6.7, indicating a moderate affinity for A1-AR compared to its parent compound, XAC, which has a higher affinity .
  • Visualization: Binding was visualized via confocal microscopy, revealing that XAC-BY630 predominantly binds to the cell membrane at lower concentrations and shows intracellular uptake at higher concentrations .
Parameter XAC XAC-BY630
Affinity Constant (pKbpK_b)7.466.7
Membrane Binding Time5 min5 min
Intracellular UptakeNot observedObserved at 250 nM

Study of Adenosine Receptor Dynamics

The dynamic interactions between XAC-BY630 and A1-AR provide insights into the receptor's physiological roles in various tissues, including the brain and heart.

Case Study: CHO-A1 Cells

In experiments using Chinese Hamster Ovary (CHO) cells expressing A1-AR, researchers demonstrated that XAC-BY630 could effectively inhibit cAMP accumulation mediated by A1-AR activation. The study highlighted the utility of XAC-BY630 in assessing receptor functionality in living cells .

Pharmacological Research

XAC-BY630's unique properties make it an essential tool in pharmacological studies focused on G protein-coupled receptors (GPCRs), particularly in understanding adenosine signaling pathways.

Applications:

  • Investigating Drug Interactions: The compound can be employed to explore how different drugs modulate adenosine receptor activity, providing insights into potential therapeutic targets for conditions such as heart disease and neurological disorders .
  • Allosteric Modulation Studies: Researchers have utilized XAC-BY630 to study allosteric interactions at A2A adenosine receptors, expanding its application beyond just A1-AR .

Development of Therapeutics

The ability of XAC-BY630 to selectively bind to adenosine receptors opens avenues for developing novel therapeutic agents targeting these receptors.

Research Insights:

  • The characterization of XAC-BY630 has led to advancements in designing subtype-selective fluorescent probes that can differentiate between various adenosine receptor subtypes, enhancing drug discovery efforts .

Wirkmechanismus

The mechanism of action of XAC-BY630 involves its selective binding to the adenosine A3 receptor. Upon binding, it acts as a competitive antagonist, inhibiting the receptor’s ability to mediate its physiological effects. This interaction is characterized by specific binding kinetics, including association and dissociation rate constants . The molecular targets involved in this process are the adenosine A3 receptors, which play a role in various cellular responses to stress .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Pharmacological Profiles of XAC-BY630 and Key Analogs

Compound Target Receptor pA₂/pKb Selectivity Issues Imaging Utility Key Reference
XAC-BY630 A₁ 6.7 (cAMP) None reported FCS, confocal microscopy
XAC A₁, A₃ 6.95 (A₁) Binds A₃ at higher doses Radioligand assays
DPCPX A₁, A₂B >9 (A₁) Cross-reactivity with A₂B Radioligand binding
MRS7396 A₁ 8.2 Bitopic binding mechanism Not applicable
ABEA-FL A₂A 7.1 Binds non-receptor elements UV microscopy

Table 2: Functional Advantages of XAC-BY630 Over Analogs

Parameter XAC-BY630 XAC DPCPX
Live-cell imaging Yes No No
Receptor-specific A₁-selective A₁/A₃ dual A₁/A₂B dual
Species consistency High Moderate Low
Photostability High (NIR) N/A N/A

Research Findings and Limitations

  • Uncharacterized Activity: XAC-BY630’s effects on A₂A, A₂B, and non-AR targets (e.g., ghrelin receptors) remain unexamined, limiting its utility in polypharmacological contexts .
  • Comparative Efficacy : In FCS, XAC-BY630 detects ligand-receptor complexes with a diffusion time (τD) of 17 ms, matching A₁-AR-Topaz fusion proteins, confirming its precision .

Q & A

Q. What ethical considerations apply when using fluorescent ligands like Xac-BY630 in live-cell imaging?

  • Methodological Answer : Minimize phototoxicity by limiting laser exposure duration. Obtain ethical approval for animal-derived cell lines. Disclose conflicts of interest if commercial dyes are used in parallel studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.